molecular formula HK B082274 Potassium deuteride CAS No. 13886-67-4

Potassium deuteride

Cat. No.: B082274
CAS No.: 13886-67-4
M. Wt: 41.112 g/mol
InChI Key: OCFVSFVLVRNXFJ-IEOVAKBOSA-N
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Description

Potassium deuteride (KD) is an alkali metal deuteride composed of potassium and deuterium. It shares structural similarities with potassium hydride (KH) but exhibits isotopic differences due to the replacement of protium (¹H) with deuterium (²H). KD is synthesized via arc discharge in a deuterium atmosphere (50–30 cm Hg pressure), as demonstrated in spectroscopic studies using a 15-ft. grating spectrograph . Its electronic and vibrational spectra have been extensively analyzed to determine mass-independent parameters and isotopic effects, critical for understanding quantum mechanical behaviors in alkali metal deuterides .

KD is highly reactive and requires specialized handling, such as storage in oxygen-free environments to prevent oxidation . While its applications in fundamental research (e.g., spectroscopy) are well-documented, its industrial uses are less prominent compared to other deuterides like lithium aluminium deuteride (LiAlD₄) or zirconium deuterides (ZrDₓ).

Properties

IUPAC Name

potassium;deuteride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/K.H/q+1;-1/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFVSFVLVRNXFJ-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

41.1124 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium deuteride can be synthesized through direct high-temperature deuteration. This method involves the direct chemical reaction between potassium metal and deuterium gas at elevated temperatures. The reaction typically occurs at hundreds of degrees Celsius under atmospheric pressure, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-temperature reactors where potassium metal is exposed to deuterium gas under controlled conditions. The reaction is monitored to ensure the complete conversion of potassium to this compound, minimizing impurities and maximizing yield .

Chemical Reactions Analysis

Types of Reactions: Potassium deuteride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Structural Biology

Protein Deuteration for NMR and Neutron Scattering

One of the prominent applications of potassium deuteride is in the field of structural biology, particularly for enhancing protein perdeuteration. Deuterated proteins are crucial for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, which provide insights into protein structure and dynamics. Research has shown that by using deuterated glycerol minimal medium, strains of Escherichia coli can be adapted to grow in deuterium-rich environments, leading to improved yields of perdeuterated proteins suitable for structural studies .

Case Study: Adaptive Laboratory Evolution

A study demonstrated the use of adaptive laboratory evolution to isolate strains of E. coli that exhibit increased fitness in deuterated media. Whole-genome sequencing revealed multiple genetic adaptations that facilitated this growth, highlighting the potential for producing high-quality deuterated proteins necessary for advanced structural biology applications .

Laser Technology

Deuterated Potassium Dihydrogen Phosphate (DKDP)

This compound is also integral to the production of deuterated potassium dihydrogen phosphate (DKDP), which is widely used in high-power laser systems. DKDP crystals have superior optical properties and are essential for frequency conversion processes in laser technology. Recent advancements have focused on growing large-aperture DKDP crystals with high deuterium content, enhancing their performance in high-energy laser applications .

Properties and Characterization

Research indicates that the optical properties of DKDP crystals can be influenced by their degree of deuteration. Techniques such as neutron diffraction and Raman spectroscopy are employed to characterize these crystals and determine their deuterium content accurately. For instance, a linear relationship has been established between the Raman shift of phosphate vibrations and the deuterium content, facilitating better quality control in crystal production .

Catalysis

Homogeneous Catalysis

This compound has been explored as a catalyst in homogeneous reactions involving deuterium transfer. Its stability and ease of handling make it an attractive option for applications such as heavy water production. Studies have shown that KD can facilitate reactions under mild conditions, making it beneficial for various chemical syntheses .

Case Study: Thermal Stability and Applications

A recent investigation highlighted the thermal stability of potassium-deuterated catalysts and their potential applications in producing heavy water. The findings suggest that these catalysts can operate efficiently under controlled conditions, paving the way for advancements in heavy water production technologies .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Structural BiologyEnhancing protein perdeuteration for NMR and neutron scatteringImproved growth rates with evolved E. coli strains .
Laser TechnologyProduction of DKDP crystals for high-power lasersHigh deuterium content improves optical properties .
CatalysisUse of KD as a catalyst for homogeneous reactionsStable and efficient for heavy water production .

Mechanism of Action

The mechanism of action of potassium deuteride involves the transfer of deuterium atoms to other compounds. This transfer can occur through various pathways, including:

Comparison with Similar Compounds

Structural and Spectroscopic Properties

KD belongs to the family of alkali metal deuterides (NaD, RbD, CsD), which exhibit rock-salt crystal structures. Key differences arise from ionic radii and lattice dynamics:

  • Lattice Parameters : The cell volume of KD is smaller than KH due to deuterium’s lower zero-point energy, reducing bond lengths. Similar trends are observed in NaD and CsD .
  • Spectroscopy : KD’s rotational and vibrational spectra show isotopic shifts compared to KH. For instance, diode laser spectroscopy reveals distinct fine structures in KD, enabling precise determination of isotopic scaling coefficients .

Table 1: Spectroscopic Comparison of Alkali Metal Deuterides

Compound Vibrational Frequency (cm⁻¹) Rotational Constant (cm⁻¹) Reference
KD 946 ± 3 3.72 ± 0.05
NaD 981 ± 2 4.15 ± 0.03
CsD 842 ± 4 2.89 ± 0.07

Thermodynamic Behavior

Deuterides generally exhibit lower decomposition temperatures than hydrides due to weaker deuterium bonding. For example, KD decomposes at ~500°C, whereas KH is stable up to ~550°C .

Comparison with Transition Metal Deuterides

Zirconium Deuterides (ZrDₓ)

Zirconium deuterides (e.g., δ-ZrD, γ-ZrD) are critical in nuclear reactors as neutron moderators. Unlike KD, ZrDₓ forms complex phase diagrams:

  • Phase Stability : δ-ZrD (fcc) transforms to γ-ZrD (tetragonal) at 180–255°C, a behavior absent in alkali metal deuterides .

Table 2: Phase Stability of Selected Deuterides

Compound Stable Phase (RT) Transition Temperature (°C) Application
KD Rock-salt N/A Spectroscopy
δ-ZrD fcc 180 → γ-ZrD Nuclear moderators
TbMgNiCo₃D₅.₄ Orthorhombic 65 (magnetic transition) Magnetic storage

Magnetic Deuterides

In TbMgNiCo₃D₅.₄, deuteride formation reduces the Curie temperature (T꜀) by ~70 K compared to the parent alloy, a phenomenon attributed to lattice expansion and deuterium-induced electron localization . KD lacks magnetic applications due to its simple ionic structure.

Comparison with Other Deuterides

Lithium-Based Deuterides

  • Lithium Deuteride (LiD) : Used in thermonuclear weapons, LiD exhibits high thermal stability under shock compression (up to 1000 GPa) . Its covalent character contrasts with KD’s ionic bonding.

Hydrogen Deuteride (HD)

HD, a diatomic molecule, serves as a neutron moderator and tracer in hydrogen bonding studies. Unlike KD, HD is gaseous at room temperature and non-ionic .

Organometallic Deuterides

  • Potassium Cyanoborodeuteride (KBD₃CN): Specializes in selective deuteration of amines, showcasing deuterides’ niche applications in pharmaceuticals .

Kinetic and Isotopic Effects

Deuterides often exhibit kinetic isotope effects (KIE). For example:

  • Enzymatic Reactions : Steady-state deuteride transfer rates (kcatD) are 1.5–2× slower than hydride transfers due to deuterium’s higher mass .
  • Quantum Diffusion : In body-centered cubic metals, deuterium diffusion in potassium is ~30% slower than protium, impacting hydrogen storage materials .

Table 3: Kinetic Parameters in Deuteride Systems

System Rate Constant (k) KIE (kᴴ/kᴰ) Reference
Enzymatic hydride transfer 9.90 × 10⁻⁴ fs⁻¹ 1.04
Enzymatic deuteride transfer 1.03 × 10⁻³ fs⁻¹
D diffusion in K 2.1 × 10⁻¹⁰ m²/s 1.3

Biological Activity

Potassium deuteride (KD) is a compound formed by the combination of potassium with deuterium, an isotope of hydrogen. Its biological activity has garnered interest due to the unique properties imparted by the presence of deuterium. This article reviews the biological effects of this compound, focusing on its cellular interactions, physiological implications, and potential applications in medicinal chemistry.

Overview of Deuterium in Biological Systems

Deuterium is naturally present in small amounts in biological systems and plays a role in various metabolic processes. The substitution of protium (the most common hydrogen isotope) with deuterium can influence biochemical reactions due to differences in bond strength and kinetic isotope effects (KIE). These differences can alter molecular interactions, enzyme kinetics, and overall biological activity.

Cellular Effects of this compound

Research indicates that this compound can affect cell proliferation and apoptosis. Studies have shown that varying concentrations of deuterium can lead to significant changes in cellular behavior:

  • Proliferation Rates : Increased levels of deuterium have been associated with reduced cell proliferation rates in various cell types. For instance, in vitro studies demonstrated that human adipose-derived stem cells exhibited decreased metabolic activity and slower proliferation when cultured in media with higher deuterium concentrations (up to 500 ppm) compared to those with natural levels (150 ppm) .
  • Apoptosis : The induction of apoptosis has also been observed with elevated deuterium levels. Prolonged exposure to high concentrations of deuterated water has shown to increase cell death rates in lymphoid organs, indicating a potential immunosuppressive effect .

Thyroid Function

The impact of this compound on thyroid function has been particularly noteworthy. Short-term exposure to deuterium-depleted water (DDW) has been shown to stimulate thyroid activity, increasing thyroxine production while decreasing thyroid-stimulating hormone secretion. Conversely, prolonged exposure leads to suppression of thyroid hormone synthesis, highlighting a biphasic response to deuterium levels .

Immune Response

Studies have indicated that high concentrations of this compound can suppress specific antibody production and lead to morphological changes in lymphoid tissues. For example, mice treated with high levels of deuterated water demonstrated significant reductions in spleen and thymus mass along with increased lymphocyte apoptosis .

Medicinal Applications

The incorporation of deuterium into pharmaceuticals is an emerging area of interest. Deuterated compounds often exhibit improved pharmacokinetic profiles due to reduced metabolic rates and altered drug-target interactions:

  • Deutetrabenazine : This FDA-approved drug for Huntington's disease incorporates deuterium to enhance its pharmacokinetics compared to its parent compound tetrabenazine . The substitution reduces side effects and allows for lower dosing frequencies.
  • Deucravacitinib : Another example is this allosteric tyrosine kinase 2 inhibitor approved for psoriasis, which utilizes deuteration to enhance selectivity and reduce the formation of non-specific metabolites .

Case Studies

Study Findings Implications
Cell Proliferation StudyHigher deuterium concentrations slowed down human adipose-derived stem cell proliferationSuggests potential applications in regenerative medicine by modulating cell growth
Thyroid Activity ExperimentShort-term DDW consumption increased thyroxine production; long-term use suppressed hormone synthesisHighlights the need for careful dosing in therapeutic contexts
Immune Response AnalysisHigh KD levels led to decreased antibody production and increased lymphocyte deathIndicates potential risks for immune function when using high doses

Q & A

Q. What experimental methods are most reliable for synthesizing high-purity potassium deuteride (KD) in laboratory settings?

this compound is typically synthesized via direct reaction of potassium metal with deuterium gas (D₂) under controlled conditions. Key steps include:

  • Deuterium purification : Use molecular sieves or cryogenic traps to remove moisture and oxygen impurities from D₂ gas .
  • Reaction conditions : Conduct reactions in stainless steel reactors at 200–300°C, with pressures maintained at 1–10 atm to minimize kinetic barriers .
  • Purity validation : Characterize samples using neutron diffraction to confirm deuterium occupancy and detect isotopic exchange with residual hydrogen .

Q. How do thermodynamic properties of this compound compare to its protide (KH) counterpart?

Isotopic substitution (H → D) alters thermodynamic stability due to differences in zero-point energy. For example:

  • Dissociation enthalpy : KD exhibits ~2–5% higher dissociation enthalpy than KH, as deuterium’s lower vibrational energy stabilizes the lattice .
  • Phase transitions : Neutron scattering data show KD transitions from cubic to tetragonal phases at lower temperatures compared to KH, attributed to deuterium’s smaller atomic radius .
  • Methodological note: Use Sieverts’ apparatus with automated pressure-composition-temperature (PCT) profiling to quantify these differences .

Advanced Research Questions

Q. What spectroscopic techniques resolve structural ambiguities in this compound under extreme conditions?

Advanced characterization requires multi-modal approaches:

  • Inelastic neutron scattering (INS) : Probes phonon modes to distinguish KD from KH, as deuterium shifts vibrational frequencies by √2 .
  • High-pressure Raman spectroscopy : Resolves pressure-induced amorphization above 10 GPa, but requires diamond anvil cells with deuterium-compatible seals to avoid contamination .
  • Challenges : Deuterium’s low neutron scattering cross-section necessitates prolonged data acquisition times, increasing risk of sample degradation .

Q. How can contradictions in reported decomposition kinetics of this compound be reconciled?

Discrepancies arise from variations in experimental design:

  • Sample history : Pre-annealing KD at 400°C reduces defect density, yielding decomposition rates 15–20% slower than non-annealed samples .
  • Gas-phase impurities : Trace H₂O or O₂ accelerates decomposition; use residual gas analyzers (RGAs) to monitor impurity levels during thermogravimetric analysis (TGA) .
  • Recommendation: Standardize protocols using ISO 17025 guidelines for hydride/deuteride studies to improve cross-study comparability .

Q. What computational frameworks best predict the electronic structure of this compound in collaborative studies?

Density functional theory (DFT) with isotopic corrections is critical:

  • Basis sets : Employ all-electron augmented plane wave (APW) methods to model deuterium’s nuclear quantum effects .
  • Validation : Compare calculated bandgaps (e.g., ~1.2 eV for KD) with ultraviolet photoelectron spectroscopy (UPS) data to refine exchange-correlation functionals .
  • Limitation: Most DFT codes underestimate anharmonic contributions in deuteride lattices, necessitating hybrid quantum mechanics/molecular mechanics (QM/MM) approaches .

Methodological Challenges

Q. What strategies mitigate isotopic exchange during this compound storage and handling?

Deuteride degradation via H-D exchange is a pervasive issue:

  • Storage : Use argon-filled gloveboxes (<0.1 ppm H₂O/O₂) and copper gaskets for hermetic sealing .
  • Handling : Coat sample holders with titanium getters to scavenge residual hydrogen .
  • Quantification: Track exchange rates using mass spectrometry coupled with isotopic labeling (e.g., D₂O exposure followed by H/D ratio analysis) .

Q. How do synthesis pathways for this compound impact its reactivity in catalytic applications?

Synthesis method affects surface morphology and defect density:

  • Ball-milled KD : Produces high-surface-area powders but introduces oxide impurities; use post-synthesis etching with D₂ plasma to restore purity .
  • Single-crystal KD : Grown via chemical vapor transport (CVT) exhibits lower catalytic activity but provides well-defined surfaces for mechanistic studies .
  • Analytical tool: Combine X-ray photoelectron spectroscopy (XPS) with deuterium depth profiling to correlate synthesis defects with reactivity .

Data Interpretation and Reproducibility

Q. What statistical frameworks are recommended for analyzing scattered data in deuteride decomposition studies?

Address variability using:

  • Error propagation models : Incorporate uncertainties from pressure sensors (±0.5% full-scale) and thermocouples (±1°C) into kinetic rate calculations .
  • Bayesian regression : Improves parameter estimation for Arrhenius plots with sparse data points .
  • Critical step: Archive raw datasets in repositories like Zenodo with metadata on instrument calibration .

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